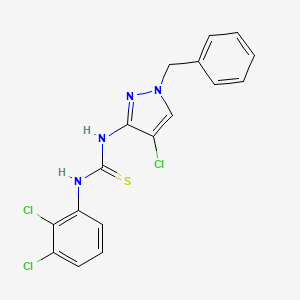![molecular formula C16H16Cl2N2O2 B4285547 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4285547.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxyphenyl)urea
描述
The chemical "N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxyphenyl)urea" is an organic compound of interest due to its unique molecular structure, which involves urea linkage between a 2,4-dichlorophenyl group and a 2-methoxyphenyl group. This compound's synthesis, structure, and chemical properties have been explored to understand its potential applications and behavior in various chemical reactions.
Synthesis Analysis
The synthesis of similar urea derivatives often involves reactions between different phenyl groups and urea or urea precursors. For instance, directed lithiation of N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea has been shown to yield substituted products through reactions with electrophiles, demonstrating a method for functionalizing such compounds at specific sites (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the synthesis of N'-substituted phenyl ureas can involve condensation reactions of acylazides with amino-substituted thiadiazoles, indicating a pathway for introducing various substituents into the urea structure (Xin-jian, Xian-sheng, & Sheng, 2006).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by their urea linkage and the substituents attached to it. Crystal structure analysis can provide insights into the arrangement and orientation of these substituents, affecting the compound's physical and chemical properties. For example, the crystal structure and antitumor activities of a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, were characterized to understand its potential biological activity (Hu et al., 2018).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including lithiation, substitution, and rearrangements, depending on their substituents and reaction conditions. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids, demonstrating a method for converting carboxylic acid to urea in one pot (Thalluri, Manne, Dev, & Mandal, 2014).
作用机制
Target of Action
The primary targets of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . Therefore, it is plausible that this compound may also interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight suggests that it may have suitable properties for oral bioavailability.
Result of Action
Based on the known activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
属性
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10(12-8-7-11(17)9-13(12)18)19-16(21)20-14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZYXWYYYFUJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![N-(3-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4285481.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4285489.png)
![N-[1-(4-chlorophenyl)propyl]-N'-propylurea](/img/structure/B4285490.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B4285497.png)
![N-(3-chloro-2-methylphenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285503.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4285516.png)
![2,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4285524.png)
![N-butyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4285532.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B4285536.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-1-naphthylurea](/img/structure/B4285541.png)
![N-[1-(4-chlorophenyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4285564.png)